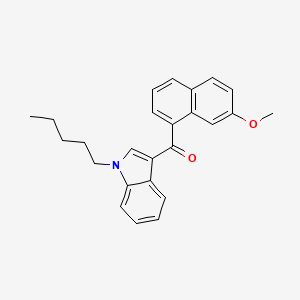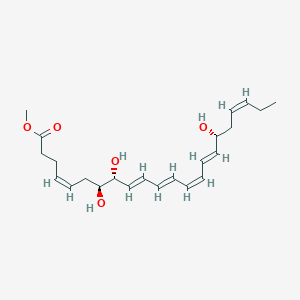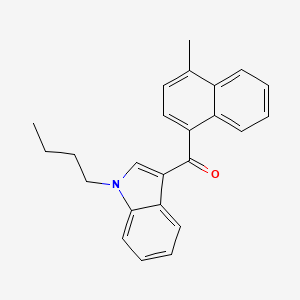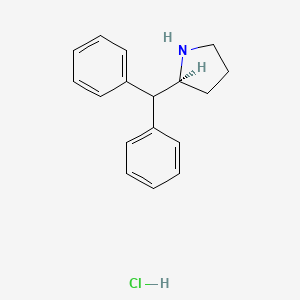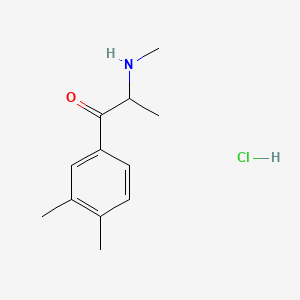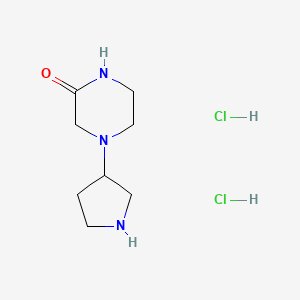
4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS number 1219957-44-4 . It has a molecular weight of 242.15 and a molecular formula of C8H17Cl2N3O .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 242.15 and a molecular formula of C8H17Cl2N3O .
Scientific Research Applications
Therapeutic Potential
Piperazine and its derivatives, including structures similar to "4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride," have been extensively studied for their therapeutic uses. These compounds are found in several drugs with diverse therapeutic applications, such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The modifications to the piperazine nucleus are critical in determining the medicinal potential of the resulting molecules, suggesting that slight alterations, like those in "this compound," can significantly impact pharmacokinetics and pharmacodynamics factors (Rathi et al., 2016).
Chemical Synthesis and Diversity
The synthesis and functionalization of piperazine rings, including pyrrolidinyl piperazines, are of great interest in drug discovery. These efforts aim to develop novel biologically active compounds by exploring different synthetic strategies and understanding the structure-activity relationship (SAR). The pyrrolidine ring, part of the "this compound" structure, is particularly valued for its ability to increase the three-dimensional profile of molecules, which is crucial for the interaction with biological targets. This makes the compound and its analogs versatile scaffolds in medicinal chemistry (Li Petri et al., 2021).
Biological Activity
Piperazine derivatives have shown a broad spectrum of biological activities, including anti-mycobacterial properties. This has been particularly noted in compounds targeting Mycobacterium tuberculosis, with some molecules demonstrating potential activity against multidrug-resistant and extremely drug-resistant strains. These findings highlight the importance of the piperazine scaffold and its derivatives, like "this compound," in developing new anti-mycobacterial agents, underscoring the versatility and significance of piperazine-based molecules in addressing critical public health challenges (Girase et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Pyrrolidin-3-yl)piperazin-2-one dihydrochloride involves the reaction of pyrrolidine and piperazine with ethyl chloroformate followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": ["Pyrrolidine", "Piperazine", "Ethyl chloroformate", "Sodium borohydride", "Hydrochloric acid"], "Reaction": [ "Step 1: Pyrrolidine and piperazine are reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 4-(Pyrrolidin-3-yl)piperazin-2-one.", "Step 2: The intermediate is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The resulting alcohol is treated with hydrochloric acid to obtain the dihydrochloride salt of 4-(Pyrrolidin-3-yl)piperazin-2-one." ] } | |
CAS RN |
1219957-44-4 |
Molecular Formula |
C8H16ClN3O |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;/h7,9H,1-6H2,(H,10,12);1H |
InChI Key |
LMFDLNYOJMMAPK-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2CCNC(=O)C2.Cl.Cl |
Canonical SMILES |
C1CNCC1N2CCNC(=O)C2.Cl |
synonyms |
4-(3-Pyrrolidinyl)-2-piperazinone dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



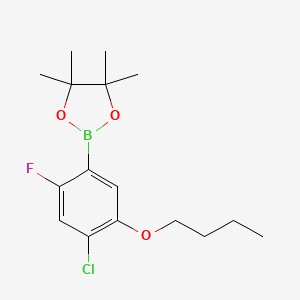

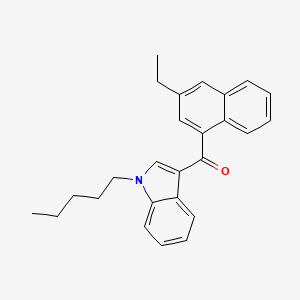

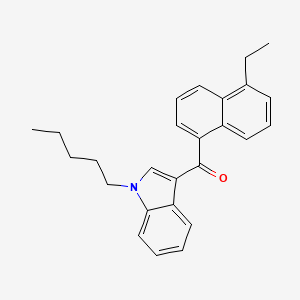
![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)
